Aminooxyacetate (hemihydrochloride)

Neuroscience GABAergic signaling Epilepsy research

Irreproducible GABA-T or MAS inhibition data often stems from incorrect salt form or variable stoichiometry. AOAA hemihydrochloride (CAS 2921-14-4) resolves this with defined 2:1 (free acid:HCl) stoichiometry and superior aqueous solubility versus the free acid. • GABA-T Ki = 9.16 µM; elevates brain GABA 400-600% at 10-100 mg/kg (i.p./s.c.) in rodent models within 2-6 h. • Dual CBS/CSE inhibition (IC50 = 8.5/1.1 µM); complete blockade at 1-5 mM in cell-based assays. • Validated MAS inhibition preserves mitochondrial function post-ischemia, comparable to ischemic preconditioning. Bulk quantities with batch-specific Certificate of Analysis ensure protocol reproducibility.

Molecular Formula C3H10ClNO3
Molecular Weight 143.57 g/mol
Cat. No. B10824327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxyacetate (hemihydrochloride)
Molecular FormulaC3H10ClNO3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC.C(C(=O)O)ON.Cl
InChIInChI=1S/C2H5NO3.CH4.ClH/c3-6-1-2(4)5;;/h1,3H2,(H,4,5);1H4;1H
InChIKeyOBFQDDLMVSELFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminooxyacetate (hemihydrochloride) for Research Procurement: Baseline Specifications and Functional Identity


Aminooxyacetate hemihydrochloride (AOAA; CAS 2921-14-4) is the hemihydrochloride salt of (aminooxy)acetic acid [1]. It is a broad-spectrum inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes, acting through oxime complex formation with the PLP cofactor . Its primary validated pharmacological activities include inhibition of the malate-aspartate shuttle (MAS) [2], the GABA-degrading enzyme 4-aminobutyrate aminotransferase (GABA-T) (Ki = 9.16 µM) [3], cystathionine β-synthase (CBS) (IC50 = 8.5 µM) [4], and ACC synthase in plants [5]. The hemihydrochloride salt form confers enhanced aqueous solubility compared to the free acid and provides defined stoichiometry for reproducible solution preparation [6].

Aminooxyacetate (hemihydrochloride) Procurement: Why Analogs and Generic PLP Inhibitors Cannot Be Substituted


Despite its classification as a PLP-dependent enzyme inhibitor, aminooxyacetate hemihydrochloride exhibits a unique multi-target profile and salt-form-dependent physicochemical properties that preclude simple substitution with other PLP inhibitors or GABA-T inhibitors [1]. The compound's simultaneous inhibition of the malate-aspartate shuttle (MAS) and GABA-T is not shared by structurally related PLP inhibitors such as L-cycloserine or gabaculine, which show distinct target selectivity and markedly different in vivo potency [2]. Furthermore, the hemihydrochloride salt form provides defined solubility and stability characteristics that are critical for reproducible experimental outcomes; free acid or alternative salt forms may exhibit different solubility profiles and hygroscopicity, affecting both handling and biological activity . Procurement of the exact hemihydrochloride salt (CAS 2921-14-4) is therefore essential for replicating published protocols and ensuring data comparability across studies .

Aminooxyacetate (hemihydrochloride): Comparative Quantitative Evidence for Scientific Selection


GABA-T Inhibition Potency: Aminooxyacetate Hemihydrochloride (Ki = 9.16 µM) vs. L-Cycloserine (Ki = 31 µM)

Aminooxyacetate hemihydrochloride inhibits GABA-transaminase (GABA-T) with a Ki of 9.16 µM [1], representing approximately 3.4-fold greater in vitro potency compared to the alternative PLP-dependent enzyme inhibitor L-cycloserine, which exhibits a Ki of 31 µM for GABA-T under comparable assay conditions [2]. The inhibition mechanism for AOA involves irreversible oxime complex formation with the PLP cofactor, whereas L-cycloserine acts as a competitive inhibitor [2].

Neuroscience GABAergic signaling Epilepsy research

In Vivo Anticonvulsant Potency: AOAA (ED50 = 13 mg/kg) vs. Gabaculine (ED50 = 37 mg/kg) in Mice

In a comparative pharmacological study in mice, aminooxyacetic acid hemihydrochloride (AOAA) produced a 30 V elevation in electroconvulsive threshold at a subcutaneous dose of 13 mg/kg, while the alternative GABA-T inhibitor gabaculine required an intraperitoneal dose of 37 mg/kg to achieve the same endpoint [1]. This represents a 2.8-fold higher potency for AOAA. However, both compounds exhibited toxicity at their anticonvulsant ED50 doses [1].

Epilepsy Anticonvulsant screening GABA pharmacology

CBS and CSE Inhibition: Aminooxyacetate Hemihydrochloride IC50 Values (8.5 µM and 1.1 µM)

Aminooxyacetate hemihydrochloride inhibits cystathionine β-synthase (CBS) with an IC50 of 8.5 µM and cystathionine γ-lyase (CSE) with an IC50 of 1.1 µM [1]. This dual CBS/CSE inhibitory profile is not shared by most comparator GABA-T inhibitors (e.g., gabaculine, γ-vinyl GABA), which do not appreciably inhibit these hydrogen sulfide-producing enzymes at comparable concentrations [2].

Hydrogen sulfide biology Cystathionine pathway Vascular pharmacology

ACC Synthase Inhibition: AOA and AVG as Competitive Inhibitors with Differential Root Growth Effects

Both aminooxyacetate (AOA) and aminoethoxyvinylglycine (AVG) inhibit ACC synthase activity and reduce ethylene production in lettuce seedlings [1]. However, only AVG promoted root growth in the lettuce root growth assay, while AOA inhibited ethylene production without stimulating root elongation [1]. This differential functional outcome suggests distinct mechanisms beyond simple ACC synthase inhibition, which may be relevant for selecting the appropriate tool compound for plant physiology studies.

Plant physiology Ethylene biosynthesis Post-harvest biology

Malate-Aspartate Shuttle (MAS) Inhibition: AOAA Preserves Mitochondrial Function Post-Ischemia Comparable to Ischemic Preconditioning (IPC)

Pre-ischemic administration of aminooxyacetate (AOA) preserved mitochondrial complex I-linked state 3 respiration and fatty acid oxidation during late reperfusion in isolated rat hearts to the same extent as ischemic preconditioning (IPC), the gold-standard cardioprotective intervention [1]. AOA treatment reduced infarct size and attenuated excessive mitochondrial reactive oxygen species emission during state 3 respiration [1]. Unlike IPC, AOA treatment downregulated myocardial tricarboxylic acid (TCA) cycle intermediates at reperfusion onset [1].

Mitochondrial biology Ischemia-reperfusion injury Cardioprotection

Hemihydrochloride Salt Form Stability: 36-Month Lyophilized Powder Shelf Life at -20°C

The hemihydrochloride salt form of aminooxyacetate provides defined long-term stability: when stored lyophilized at -20°C and kept desiccated, the chemical is stable for 36 months [1]. In solution, storage at -20°C is recommended with use within 1 month to prevent loss of potency, and aliquoting is advised to avoid multiple freeze/thaw cycles [1]. Solubility in water is 90-100 mg/mL at 25°C , enabling flexible aqueous formulation.

Compound handling Long-term storage Solution stability

Aminooxyacetate (hemihydrochloride): Recommended Applications Based on Validated Differential Evidence


GABAergic System Modulation in Epilepsy and Neuroscience Research

For in vivo GABAergic studies requiring robust GABA-T inhibition, aminooxyacetate hemihydrochloride offers superior potency (ED50 = 13 mg/kg) compared to gabaculine (37 mg/kg) [1] and 3.4-fold greater in vitro potency (Ki = 9.16 µM) than L-cycloserine (Ki = 31 µM) [2]. Use at 10-100 mg/kg (i.p. or s.c.) in rodent models to elevate brain GABA levels by 400-600% within 2-6 hours [3].

Cystathionine Pathway and Hydrogen Sulfide (H2S) Signaling Studies

Aminooxyacetate hemihydrochloride is uniquely suited for studies requiring simultaneous inhibition of CBS (IC50 = 8.5 µM) and CSE (IC50 = 1.1 µM) [4]. This dual inhibition profile is not offered by other GABA-T inhibitors (gabaculine, γ-vinyl GABA). Recommended working concentrations: 1-5 mM in cell-based assays for complete CBS/CSE blockade [4].

Mitochondrial Malate-Aspartate Shuttle (MAS) Inhibition in Cardioprotection and Metabolism Research

Aminooxyacetate hemihydrochloride provides validated MAS inhibition that preserves mitochondrial function post-ischemia to a degree comparable to ischemic preconditioning (IPC) [5]. Suitable for isolated heart perfusion studies and cellular respiration assays. Note that AOA also inhibits aminotransferases (AAT, AlaT) and may affect multiple metabolic nodes [6].

Plant Ethylene Biosynthesis Research: ACC Synthase Inhibition and Differential Phenotypic Screening

In plant physiology studies, aminooxyacetate hemihydrochloride inhibits ACC synthase and reduces ethylene production but does not promote root growth, in contrast to AVG [7]. This functional difference enables experimental designs where ethylene-dependent and -independent growth effects must be distinguished. Use in combination with AVG as a comparative control.

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